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Abstract
DB1113, identified as "Example 24" in patent WO2022093742A1, is a bifunctional compound

designed for targeted protein degradation of a wide array of kinases.[1] As a Proteolysis

Targeting Chimera (PROTAC), DB1113 functions by inducing proximity between a target

kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the kinase by the proteasome. This document provides a comprehensive technical overview of

DB1113, including its synthesis, mechanism of action, a summary of degraded kinases, and

detailed experimental protocols for the assessment of its activity.

Introduction to DB1113
DB1113 is a chemical probe designed to induce the degradation of multiple kinases, thereby

serving as a tool for studying the roles of these kinases in cellular processes and for potential

therapeutic development in diseases driven by aberrant kinase activity. It is a bifunctional

molecule that links a ligand binding to a panel of kinases with a ligand for an E3 ubiquitin

ligase, hijacking the cell's natural protein disposal system to eliminate specific kinase targets.

Mechanism of Action
As a PROTAC, DB1113's mechanism of action involves the formation of a ternary complex

between the target kinase, DB1113, and an E3 ubiquitin ligase. This induced proximity
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facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the kinase. The resulting

polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This

catalytic process allows a single molecule of DB1113 to induce the degradation of multiple

kinase molecules.
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Mechanism of action for DB1113, a bifunctional PROTAC degrader.

Synthesis of DB1113 (Example 24)
The synthesis of DB1113 is described in patent WO2022093742A1 as Example 24.[1] The full

chemical name is (2S,4R)-1-((S)-3,3-dimethyl-2-(5-(4-(5-((8-methyl-6-(2-methyl-5-(3-

(trifluoromethyl)benzamido)phenyl)-7-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-

yl)amino)pyridin-2-yl)piperazin-1-yl)pentanamido)butanoyl)-4-hydroxy-N-((S)-1-(4-(4-

methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.

Note: The detailed multi-step synthesis protocol is outlined within the patent document and

involves the coupling of three key fragments: the kinase-binding moiety, the E3 ligase-binding

moiety, and the linker. Due to the complexity and length of the full synthetic route, researchers

are directed to the source patent for the complete, step-by-step procedure.
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Target Kinase Degradation Profile
DB1113 has been shown to induce the degradation of a broad range of kinases across

different families. The following table summarizes the kinases reported to be degraded by

DB1113.[1]

Kinase Family Degraded Kinases by DB1113

Tyrosine Kinases
ABL1, ABL2, BLK, CSK, EPHA3, FER, PTK2B,

TNK2

CMGC Group
CDK11B, CDK4, MAPK14, MAPK7, MAPK8,

MAPK9, NLK

AGC Group RPS6KA1, RPS6KA3

CAMK Group
LIMK1, MAP3K20, MAPKAPK2, MAPKAPK3,

SIK2, SIK3

Other
GAK, MAP4K1, MAP4K2, MAP4K3, MAP4K5,

PDIK1L, RIPK1, STK35, ULK1

Experimental Protocols
The following are representative protocols based on the methodologies described in patent

WO2022093742A1 for assessing the degradation of target kinases by DB1113.[1]

Cellular Treatment for Degradation Analysis
This protocol outlines the general procedure for treating cultured cells with DB1113 prior to

downstream analysis.

Cell Culture: Plate cells (e.g., MOLT-4, KELLY, HEK293T) in appropriate growth medium and

culture until they reach a suitable confluency for treatment.

Compound Preparation: Prepare a stock solution of DB1113 in a suitable solvent (e.g.,

DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture

medium.
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Treatment: Remove the existing medium from the cultured cells and replace it with the

medium containing the various concentrations of DB1113 or vehicle control (e.g., DMSO).

Incubation: Incubate the cells for a specified duration (e.g., 5 hours or a time course from 1

to 24 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Lysis: Following incubation, wash the cells with ice-cold PBS and lyse them using a

suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the total protein concentration of the lysates using a

standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analyses.
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Workflow for treating cultured cells with DB1113 for degradation analysis.

Western Blot Analysis
Western blotting is used to visualize and semi-quantify the degradation of specific kinases.

Sample Preparation: Mix the quantified protein lysates with Laemmli sample buffer and heat

to denature the proteins.
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Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide

gel (SDS-PAGE) and separate the proteins based on molecular weight.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target kinase overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin)

should also be used.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and

visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities using image analysis software and normalize the

target kinase signal to the loading control to determine the extent of degradation.

Quantitative Proteomics Analysis (LC-MS/MS)
Global quantitative proteomics provides an unbiased, large-scale view of protein degradation

across the kinome.

Sample Preparation:

Lyse cells treated with DB1113 or vehicle control as described in section 5.1.

Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative

analysis, if applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
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Analyze the peptide samples using a high-resolution mass spectrometer coupled with a

nano-liquid chromatography system.

The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio

of the fragments.

Data Analysis:

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the

peptides and corresponding proteins from the MS/MS spectra.

Quantify the relative abundance of each identified protein in the DB1113-treated samples

compared to the vehicle-treated controls.

Data is often represented as log2 fold change in protein abundance. A significant negative

fold change indicates protein degradation. The results can be visualized using heatmaps

and volcano plots.[1]

Summary and Future Directions
DB1113 is a potent and broadly acting kinase-degrading PROTAC. The data presented in

patent WO2022093742A1 demonstrates its ability to induce the degradation of a diverse set of

kinases, making it a valuable chemical tool for basic research and a potential starting point for

the development of novel therapeutics. Further studies are warranted to elucidate the full

therapeutic potential and safety profile of this compound and its analogs in various disease

models. Researchers are encouraged to consult the source patent for exhaustive details on the

synthesis and full quantitative proteomics data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: DB1113 (Example 24), a Bifunctional
Kinase Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823908#db1113-as-example-24]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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